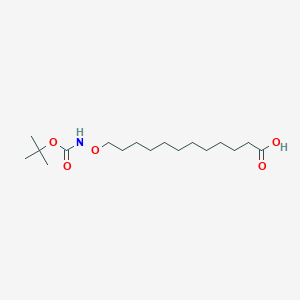

12-(Boc-aminooxy)-dodecanoic acid

Vue d'ensemble

Description

12-(Boc-aminooxy)-dodecanoic acid is a compound that features a dodecanoic acid backbone with a Boc-protected aminooxy group

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 12-(Boc-aminooxy)-dodecanoic acid typically involves the protection of the aminooxy group with a Boc (tert-butoxycarbonyl) group. The general synthetic route includes the reaction of aminooxyacetic acid with di-tert-butyl dicarbonate in the presence of a base such as triethylamine. The reaction is carried out in a solvent like dichloromethane at low temperatures (0°C) and then allowed to warm to room temperature .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general principles of large-scale organic synthesis apply. This includes optimizing reaction conditions for yield and purity, using scalable solvents and reagents, and employing purification techniques such as recrystallization or chromatography.

Analyse Des Réactions Chimiques

Types of Reactions

12-(Boc-aminooxy)-dodecanoic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form oxime derivatives.

Reduction: Reduction reactions can be used to remove the Boc protecting group, revealing the free aminooxy group.

Substitution: The aminooxy group can participate in nucleophilic substitution reactions, particularly with carbonyl compounds to form oximes

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Typical reducing agents include hydrogen gas with a palladium catalyst or lithium aluminum hydride.

Substitution: Reactions with aldehydes or ketones to form oximes often use mild acidic conditions

Major Products

Oximes: Formed from the reaction with aldehydes or ketones.

Deprotected Aminooxy Compounds: Resulting from the removal of the Boc group

Applications De Recherche Scientifique

12-(Boc-aminooxy)-dodecanoic acid has several applications in scientific research:

Biology: Employed in bioconjugation techniques to link biomolecules, such as proteins and peptides, through oxime bond formation.

Medicine: Potential use in drug delivery systems and the development of therapeutic agents.

Industry: Utilized in the synthesis of specialized polymers and materials with unique properties

Mécanisme D'action

The mechanism of action of 12-(Boc-aminooxy)-dodecanoic acid primarily involves the reactivity of the aminooxy group. This group can form stable oxime bonds with carbonyl compounds, making it useful for bioconjugation and labeling applications. The Boc group serves as a protecting group, which can be removed under acidic conditions to reveal the reactive aminooxy group .

Comparaison Avec Des Composés Similaires

Similar Compounds

(Boc-aminooxy)acetic acid: A shorter-chain analog with similar reactivity.

(Boc-aminooxy)ethanol: Another analog with a different backbone structure.

(Boc-aminooxy)propionic acid: A compound with a propionic acid backbone

Uniqueness

12-(Boc-aminooxy)-dodecanoic acid is unique due to its longer dodecanoic acid backbone, which can impart different physical and chemical properties compared to shorter-chain analogs.

Activité Biologique

12-(Boc-aminooxy)-dodecanoic acid is a compound that has garnered attention in biochemical research due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, supported by data tables and findings from diverse sources.

Chemical Structure and Properties

This compound is a fatty acid derivative featuring a tert-butoxycarbonyl (Boc) group attached to an aminooxy moiety. The structural formula can be represented as follows:

This compound is characterized by its hydrophobic dodecanoic acid tail and the polar aminooxy group, which may facilitate interactions with various biomolecules.

The biological activity of this compound is primarily attributed to its ability to modify proteins through the formation of covalent bonds with specific amino acid side chains, particularly lysine residues. This modification can influence protein stability, localization, and function.

- Protein Modification : The aminooxy group can react with carbonyl groups in proteins, leading to the formation of stable oxime bonds. This reaction is significant in bioconjugation applications.

- Cellular Uptake : The hydrophobic nature of the dodecanoic acid moiety may enhance cellular membrane permeability, facilitating the uptake of the compound into cells.

Antimicrobial Properties

Recent studies have indicated that fatty acid derivatives like this compound exhibit antimicrobial properties. For instance, dodecanoic acid has shown activity against various bacterial strains, suggesting that its derivatives may retain or enhance this activity.

| Compound | Target Organisms | Activity |

|---|---|---|

| Dodecanoic Acid | Staphylococcus aureus | Inhibitory |

| This compound | E. coli, Pseudomonas aeruginosa | Potentially active |

Case Studies

-

In Vivo Studies : A study investigated the pharmacokinetics of lipidated peptides modified with fatty acids similar to this compound. Results indicated that longer lipid chains resulted in prolonged half-lives in circulation, enhancing therapeutic efficacy (Table 1) .

Peptide Modification Half-Life (min) Octanoic Acid 5 Dodecanoic Acid 30-40 Myristoyl Acid ~100 - Cellular Studies : Research demonstrated that compounds with aminooxy functionalities could effectively inhibit protease activity by modifying enzyme substrates, showcasing their potential as therapeutic agents against diseases involving proteolytic dysregulation .

Propriétés

IUPAC Name |

12-[(2-methylpropan-2-yl)oxycarbonylamino]oxydodecanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H33NO5/c1-17(2,3)23-16(21)18-22-14-12-10-8-6-4-5-7-9-11-13-15(19)20/h4-14H2,1-3H3,(H,18,21)(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTQCOXJVOOSNKY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NOCCCCCCCCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H33NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.